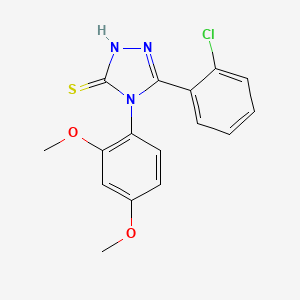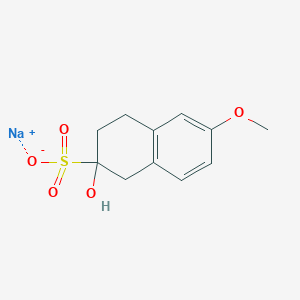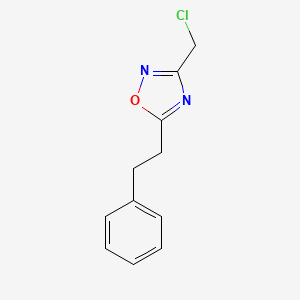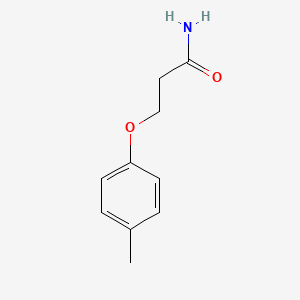
5-(2-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (5-CPDMT) is a small molecule compound with a wide range of applications in scientific research. It is a part of the triazole family of compounds, which are known for their ability to interact with a variety of biological molecules. 5-CPDMT has been studied extensively in the laboratory and is used in a variety of research applications, including as a tool for studying enzyme inhibition, protein-protein interactions, and cell signaling.
Wissenschaftliche Forschungsanwendungen
5-(2-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been used in a variety of scientific research applications. It has been used as an inhibitor of cytochrome P450 enzymes, as a tool for studying protein-protein interactions, as a tool for studying cell signaling pathways, and as a tool for studying the inhibition of enzymes by small molecules. 5-(2-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has also been used to study the inhibition of protein kinases and to study the inhibition of tyrosine kinases.
Wirkmechanismus
The mechanism of action of 5-(2-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is thought to interact with a variety of biological molecules. It is believed to interact with cytochrome P450 enzymes and tyrosine kinases, and it is also thought to interact with protein-protein interactions and cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol have not been fully studied. However, it is known to inhibit cytochrome P450 enzymes, tyrosine kinases, and protein-protein interactions. It is also thought to have an effect on cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol in laboratory experiments include its small size, its ability to interact with a variety of biological molecules, and its availability in a variety of forms. It is also relatively inexpensive and easy to synthesize. The main limitation of 5-(2-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is that its mechanism of action is not fully understood, so it is difficult to predict its effects on biological systems.
Zukünftige Richtungen
The potential future directions for 5-(2-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol include further research into its mechanism of action, its effects on biological systems, and its potential applications in drug development. It could also be used to study the inhibition of other enzymes, such as proteases, and to study its effects on other cell signaling pathways. Additionally, 5-(2-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol could be used to study the inhibition of protein-protein interactions and to study its effects on other protein-protein interactions. Finally, further research into the potential applications of 5-(2-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol in drug development could lead to new and more effective drugs.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-21-10-7-8-13(14(9-10)22-2)20-15(18-19-16(20)23)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGSAHNURALWPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B1386788.png)


![Methyl 2-[(pyridin-3-ylmethyl)amino]benzoate](/img/structure/B1386794.png)




![N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386803.png)
![1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B1386805.png)
![N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo-[3,4-d][1,3]thiazol-5-yl]-N-methylglycine](/img/structure/B1386806.png)
![N'-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide](/img/structure/B1386807.png)
